molecular formula C18H18F2N2OS2 B2367029 2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326867-58-6

2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2367029
CAS RN: 1326867-58-6
M. Wt: 380.47
InChI Key: ZEUSRTDBIQWLJK-UHFFFAOYSA-N
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Description

“2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. Its molecular formula is C13H9F2N3S2 .


Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S). The average mass is 309.358 Da and the monoisotopic mass is 309.020599 Da .

Scientific Research Applications

Synthesis and Medicinal Applications

In medicinal chemistry, this compound's derivatives have been explored for their potential in addressing various health conditions. Notably, the synthesis and evaluation of thiopyrimidine-glucuronide compounds exhibit promising biological activities, including antibacterial, antifungal, and anticancer properties. For instance, thiopyrimidine derivatives, through innovative synthetic processes, have shown significant efficacy against specific bacterial and fungal strains, indicating their potential as therapeutic agents in combating infectious diseases (Wanare, 2022).

Antibacterial and Antifungal Activity

A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, including the core structure of interest, have shown higher antifungal activity than fluconazole against Candida fungus species and better antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).

Synthesis and Anti-HIV Activity

The compound has also been investigated in the context of anti-HIV research. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). Specifically, certain derivatives have demonstrated virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro, underscoring the compound's relevance in the search for novel anti-HIV medications (Novikov et al., 2004).

Heterocyclic Chemistry

In the broader field of heterocyclic chemistry, this compound's synthesis plays a crucial role in developing new materials and understanding chemical processes. The synthesis of heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3H)-ones, contributes to the advancement of organic chemistry and material science, offering insights into the design of molecules with specific properties and applications (Abdelriheem et al., 2015).

properties

IUPAC Name

2-[(3,5-difluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS2/c1-2-3-4-6-22-17(23)16-15(5-7-24-16)21-18(22)25-11-12-8-13(19)10-14(20)9-12/h5,7-10H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUSRTDBIQWLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

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